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Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzyl bromide

Cat. No.: B1586071

An In-depth Technical Guide to 1-(Bromomethyl)-4-chloro-2-fluorobenzene: Structure,
Properties, and Synthetic Applications

Abstract

1-(Bromomethyl)-4-chloro-2-fluorobenzene is a trifunctional aromatic compound of significant
interest to the fields of organic synthesis and medicinal chemistry. Its strategic importance lies
in the differential reactivity of its substituents: a highly labile benzylic bromide, a moderately
reactive aryl chloride, and an electron-withdrawing aryl fluoride. This guide provides a
comprehensive overview of its chemical identity, elucidates its structural and naming
conventions, and presents its physicochemical properties. Furthermore, it offers expert insight
into its synthesis, chemical reactivity, and applications as a versatile building block in the
development of complex molecules, particularly for pharmaceutical research. Safety protocols
and handling procedures are also detailed to ensure its safe and effective use in a laboratory
setting.

Chemical Identity and Physicochemical Properties
Structure and IUPAC Nomenclature

The structure of 1-(bromomethyl)-4-chloro-2-fluorobenzene consists of a benzene ring
substituted with four different groups. According to IUPAC nomenclature rules for benzene
derivatives, the principal functional group or the point of attachment dictates the base name
and numbering. In this case, the "bromomethyl" group (-CH2Br) attached to the benzene ring
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makes it a derivative of toluene. The numbering of the benzene ring begins at the carbon atom

bearing the bromomethyl group.

The correct IUPAC name is 1-(bromomethyl)-4-chloro-2-fluorobenzene. This name precisely

describes the arrangement of the substituents:

Benzene: The core aromatic ring.

4-chloro: A chlorine atom is at position 4.

2-fluoro: A fluorine atom is at position 2.

1-(bromomethyl): A methyl group substituted with a bromine atom is located at position 1.

A common synonym for this compound is 4-Chloro-2-fluorobenzyl bromide.[1]

Physicochemical Data

A summary of the key chemical and physical properties of 1-(bromomethyl)-4-chloro-2-

fluorobenzene is provided below. These properties are critical for its handling, storage, and

application in synthetic protocols.

Property Value Source(s)
CAS Number 71916-82-0 [1]
Molecular Formula C7HsBrCIF
Molecular Weight 223.47 g/mol
Appearance Clear, colorless. to.Iight
orange/yellow liquid
Boiling Point 96-98 °C at 15 mmHg
Density ~1.654 g/cm?3 (Predicted)

Vapor Pressure

0.155 mmHg at 25°C

Refractive Index

1.5680
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Synthesis and Characterization
Retrosynthetic Analysis and Synthetic Strategy

The most logical and industrially scalable approach to synthesizing 1-(bromomethyl)-4-chloro-
2-fluorobenzene is through the radical bromination of the corresponding toluene derivative, 4-
chloro-2-fluoro-1-methylbenzene. This precursor is readily available. The benzylic C-H bonds of
the methyl group are significantly weaker than the aromatic C-H bonds, allowing for selective
functionalization under radical conditions.

@-(Bromomethyl)-4-ch|oro-2-f|uorobenzene)

Radical Bromination
(e.g., NBS, AIBN)

G-ChIoro-2-fluoro-1—methylbenzene)

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for the synthesis of 1-
(bromomethyl)-4-chloro-2-fluorobenzene.

Materials:
e 4-chloro-2-fluoro-1-methylbenzene
e N-Bromosuccinimide (NBS)

» Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
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Carbon tetrachloride (CCls) or a suitable non-polar solvent
Saturated sodium bicarbonate solution
Saturated sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Procedure:

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer,
dissolve 4-chloro-2-fluoro-1-methylbenzene in CCla.

Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of
AIBN to the solution.

Reaction: Heat the mixture to reflux (approx. 77°C for CCla) and maintain reflux for 2-4
hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the
starting material. The byproduct, succinimide, will float to the surface upon completion.

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide solid and
wash it with a small amount of cold CCla.

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially
with saturated sodium bicarbonate solution, water, and finally, brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSOu, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude product, a clear oil, can be purified by vacuum distillation to
yield the high-purity 1-(bromomethyl)-4-chloro-2-fluorobenzene.

Structural Validation

The identity and purity of the synthesized compound should be confirmed using standard

analytical techniques:
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e 1H NMR: Will show characteristic peaks for the aromatic protons and a singlet for the
benzylic methylene (-CHz) protons.

e 13C NMR: Will confirm the number of unique carbon environments.

¢ Mass Spectrometry (MS): Will show the molecular ion peak corresponding to its molecular
weight, along with a characteristic isotopic pattern for compounds containing bromine and
chlorine.

Chemical Reactivity and Synthetic Utility

The primary value of 1-(bromomethyl)-4-chloro-2-fluorobenzene in synthesis stems from the
orthogonal reactivity of its functional groups. The benzylic bromide is a highly reactive
electrophile, readily participating in nucleophilic substitution reactions, while the aryl halides are
relatively inert under these conditions but can be activated for cross-coupling reactions.

Step 1: Nucleophilic Substitution Step 2: Cross-Coupling
. vy o Nucleophile (Nu-H) Intermediate A Boronic Acid / Amine Final Product
1-(Bromomethyl)-4-chloro-2-fluorobenzene (Benzylic position functionalized) Pd Catalyst (Disubstituted)

Click to download full resolution via product page
Caption: Sequential functionalization workflow for the title compound.
This differential reactivity allows for a stepwise synthetic strategy:

» Alkylation: The benzylic bromide serves as a potent alkylating agent for a wide range of
nucleophiles, including amines, phenols, thiols, and carbanions, to form C-N, C-O, C-S, and
C-C bonds, respectively.

e Cross-Coupling: Following the initial alkylation, the aryl chloride at the C4 position can
participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-
Hartwig, Sonogashira) to introduce further complexity. The fluorine atom at C2 generally
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remains as a stable substituent that can modulate the electronic and pharmacological
properties of the final molecule.

Applications in Drug Discovery

Halogenated organic compounds are of paramount importance in medicinal chemistry. The
inclusion of chlorine and fluorine atoms, as seen in this molecule, can significantly alter a drug
candidate's metabolic stability, lipophilicity, and binding affinity. 1-(bromomethyl)-4-chloro-2-
fluorobenzene is a valuable building block for synthesizing pharmaceutical intermediates.[2]
While specific drug synthesis pathways using this exact molecule are proprietary, its utility can
be inferred from the applications of structurally similar compounds in creating inhibitors of
kinases like IKK2 and in the development of cancer therapies.[3][4]

Safety and Handling

1-(bromomethyl)-4-chloro-2-fluorobenzene is a hazardous chemical that requires careful
handling to minimize risk.

Hazard Identification

Hazard Class GHS Classification Precautionary Statements

H314: Causes severe skin
Skin Corrosion/Irritation Category 1B / Category 2 burns and eye damage / H315:

Causes skin irritation.[1][5]

H318: Causes serious eye
Eye Damage/Irritation Category 1 / Category 2 damage / H319: Causes

serious eye irritation.[1][5]

H335: May cause respiratory

Respiratory Irritation STOT SE Category 3 o
irritation.[5][6]

Recommended Procedures

e Engineering Controls: Always handle this compound inside a certified chemical fume hood to
avoid inhalation of vapors.[1] Ensure that an eyewash station and safety shower are readily
accessible.[1]
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o Personal Protective Equipment (PPE):
o Gloves: Wear chemically resistant gloves (e.g., nitrile).
o Eye Protection: Use chemical safety goggles and a face shield.
o Clothing: Wear a flame-retardant lab coat and closed-toe shoes.

» Handling: Avoid contact with skin and eyes.[6] Do not breathe vapors or mists.[1] Keep away
from incompatible materials such as strong oxidizing agents.[5]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated
for corrosive materials.[1]

Conclusion

1-(Bromomethyl)-4-chloro-2-fluorobenzene is a strategically designed synthetic intermediate
offering a powerful platform for the construction of complex organic molecules. Its defining
feature is the orthogonal reactivity of its benzylic bromide and aryl chloride moieties, enabling
selective, stepwise functionalization. This versatility, combined with the modulating effects of its
fluorine substituent, makes it a highly valuable tool for researchers and scientists, particularly
those engaged in drug discovery and development. Adherence to strict safety protocols is
essential when handling this reactive and hazardous compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chloro-2-fluorobenzene.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158607 1#structure-and-iupac-name-of-1-
bromomethyl-4-chloro-2-fluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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